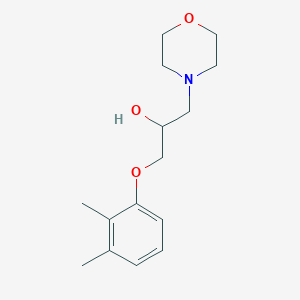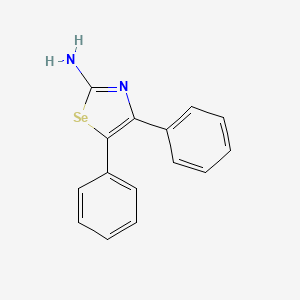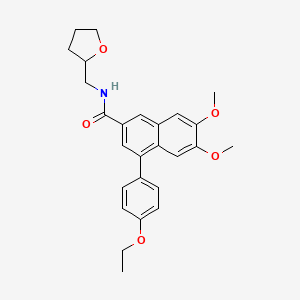![molecular formula C19H18N2O2S B12152247 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12152247.png)
(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylaniline with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and methoxybenzylidene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Additionally, its anticancer properties have been explored in cell line studies, where it has shown the ability to induce apoptosis in cancer cells.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of derivatives with potential commercial applications.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-chlorobenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one
Uniqueness
What sets (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one apart from its analogs is the presence of the methoxy group on the benzylidene moiety. This functional group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the methoxy group may influence the compound’s electronic properties, affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H18N2O2S |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(5Z)-2-(2,3-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S/c1-12-7-6-9-15(13(12)2)20-19-21-18(22)17(24-19)11-14-8-4-5-10-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11- |
InChI-Schlüssel |
PRYPLEXRSMYMIX-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12152166.png)
![4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12152172.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12152179.png)



![2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12152196.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12152202.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B12152210.png)
![(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152216.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152217.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12152239.png)
![N-(biphenyl-2-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12152264.png)
